molecular formula C11H10ClN B11903804 5-Chloro-1,3-dimethylisoquinoline CAS No. 21158-90-7

5-Chloro-1,3-dimethylisoquinoline

Cat. No.: B11903804
CAS No.: 21158-90-7
M. Wt: 191.65 g/mol
InChI Key: GIKHNSWMXHYYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dimethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Bischler-Napieralski reaction is often employed, where a β-phenylethylamine derivative is cyclized using polyphosphoric acid or phosphorus oxychloride .

Another method involves the chlorination of 1,3-dimethylisoquinoline using triphosgene as a chlorinating agent in the presence of N,N-dimethylacetamide (DMAC) in 1,2-dichloroethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,3-dimethylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate with DNA, inhibiting DNA replication and transcription. It may also inhibit specific enzymes, such as topoisomerases, which are involved in DNA unwinding and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-dimethylisoquinoline is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to its unsubstituted counterparts .

Properties

CAS No.

21158-90-7

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

5-chloro-1,3-dimethylisoquinoline

InChI

InChI=1S/C11H10ClN/c1-7-6-10-9(8(2)13-7)4-3-5-11(10)12/h3-6H,1-2H3

InChI Key

GIKHNSWMXHYYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2Cl)C(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.